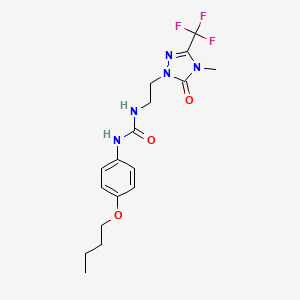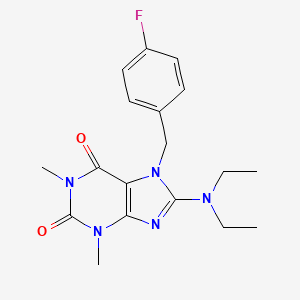
8-(diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as EFDP, is a purine derivative that has gained attention in scientific research due to its potential therapeutic applications. EFDP is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Bronchodilation and Antiallergic Activity
- Bronchodilation in Asthma Treatment : Research has shown that certain derivatives of methylated purines, similar in structure to 8-(diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, have been effective in treating asthma. These compounds have been found to be active bronchodilators, helping in the treatment of exercise-induced bronchospasm in asthmatic patients. These derivatives were particularly effective in improving asthma disability scores and increasing FEV1 measurements after oral administration, indicating their potential in asthma management (Cho et al., 1981).
- Antiallergic Effects : Derivatives of methylated purines have also been noted for their antiallergic properties. A study on the H1-receptor antagonist tazifylline, a compound structurally related to methylated purines, showed significant antiallergic activity. The study revealed dose-related inhibitions of skin reactions induced by various allergens, highlighting the potential of these derivatives in managing allergic reactions (Ring et al., 1988).
Neuroprotection and Parkinson's Disease
- Neuroprotection and Parkinson's Disease : Another significant area of research has been the neuroprotective properties of methylated purine derivatives. Studies have found an association between the consumption of caffeine, a methylated purine, and a reduced risk of developing Parkinson's Disease (PD). Research indicates that caffeine and certain adenosine receptor antagonists can attenuate neurotoxicity and dopaminergic deficits in models of PD, suggesting the therapeutic potential of these compounds in neurodegenerative diseases (Chen et al., 2001).
Purine Metabolism and Kidney Stone Prevention
- Purine Metabolism and Kidney Stones : Methylated purines have also been studied in the context of urinary stones and purine metabolism. Research has indicated that methylated purines, found in dietary sources, drugs, and as part of uric acid calculi, might play a role in the pathogenesis of urolithiasis. Understanding the metabolism and excretion patterns of these compounds could lead to insights into the prevention and management of kidney stones (Safranow & Machoy, 2005).
Propriétés
IUPAC Name |
8-(diethylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-5-23(6-2)17-20-15-14(16(25)22(4)18(26)21(15)3)24(17)11-12-7-9-13(19)10-8-12/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJVXHRUISLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2453819.png)

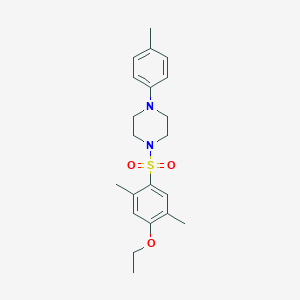
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2453827.png)
![Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate](/img/structure/B2453828.png)
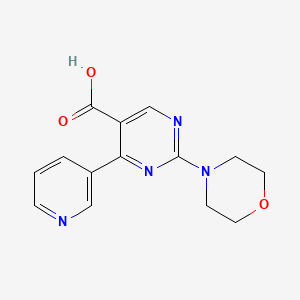
![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2453831.png)
![5-bromo-2-chloro-N-{1-[(methylcarbamoyl)methyl]piperidin-4-yl}pyridine-3-carboxamide](/img/structure/B2453832.png)
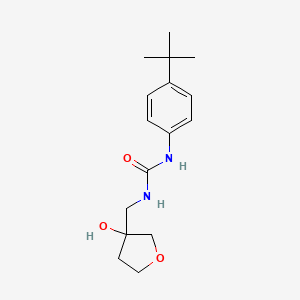

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453837.png)
![4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2453839.png)
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453841.png)
